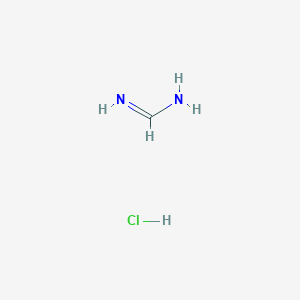
甲酰胺盐酸盐
描述
Formamidine hydrochloride is a chemical compound with the molecular formula HN=CHNH2 · HCl. It is a derivative of formamidine, a class of compounds known for their wide range of biological and pharmacological properties. Formamidine hydrochloride is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
科学研究应用
Formamidine hydrochloride has numerous applications in scientific research:
作用机制
Target of Action
Formamidine hydrochloride primarily targets aryl methyl ketones . It acts as an amino surrogate in the oxidative amidation of these ketones, leading to the synthesis of free (N–H) α-ketoamides . It also exhibits activity as a monoamine oxidase inhibitor (MAOI), which can be used to treat various nervous system disorders .
Mode of Action
Formamidine hydrochloride interacts with its targets through a self-sequenced iodination/Kornblum oxidation/amidation/oxidation/decarbonylation mechanism . This interaction leads to the oxidative amidation of aryl methyl ketones, representing a novel strategy for the synthesis of free (N–H) α-ketoamides .
Biochemical Pathways
The biochemical pathways affected by formamidine hydrochloride involve the oxidative amidation of aryl methyl ketones . This process results in the synthesis of free (N–H) α-ketoamides, which are known to be embedded in a wide range of biochemical processes .
Pharmacokinetics
It is known to be a solid compound that is soluble in ethanol . Its molecular weight is 80.52 , which may influence its absorption, distribution, metabolism, and excretion in the body, and thus its bioavailability.
Result of Action
The molecular and cellular effects of formamidine hydrochloride’s action primarily involve the synthesis of free (N–H) α-ketoamides . These compounds have various applications, including their use in the development of perovskite solar cells due to their excellent optoelectronic properties .
Action Environment
Environmental factors, particularly humidity , can influence the action, efficacy, and stability of formamidine hydrochloride . For instance, in the context of perovskite solar cells, the instability of perovskites, especially under high humidity conditions, remains a significant obstacle to their commercialization . Therefore, strategies to prevent this effect and improve device stability are crucial .
生化分析
Biochemical Properties
Formamidine hydrochloride plays a significant role in biochemical reactions. It has been used in the synthesis of imidazoleglycerol phosphate (IGP) and 5-methyl-4,6-dihydroxypyrimidine .
Cellular Effects
It has been used in the synthesis of perovskite solar cells due to its excellent optoelectronic properties
Molecular Mechanism
Formamidine hydrochloride exerts its effects at the molecular level through a variety of mechanisms. One such mechanism involves a highly efficient molecular iodine catalyzed oxidative amidation of aryl methyl ketones, leading to the synthesis of free (N–H) α-ketoamides . This reaction represents a novel strategy for the synthesis of these compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Formamidine hydrochloride can change over time. For instance, it has been observed that longer reaction times promote the C−C bond coupling and formation of acetate and acetamide as additional products . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
Formamidine hydrochloride is involved in several metabolic pathways. For instance, it has been found that Formamidine hydrochloride first degrades into N,N’-bisdimethylphenylformamidine (BDMPF), DMPF and DMF, then the metabolites further degrade into 2,4-dimethylaniline (DMA) .
准备方法
Synthetic Routes and Reaction Conditions: Formamidine hydrochloride can be synthesized through several methods. One common method involves the reaction of formamide with hydrochloric acid. Another method includes the reaction of aniline derivatives with ethyl orthoformate in the presence of an acid catalyst. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods: In industrial settings, formamidine hydrochloride is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yields and purity. The process often involves the use of solid acid catalysts, such as sulfonated rice husk ash, which can be reused multiple times without losing catalytic activity .
化学反应分析
Types of Reactions: Formamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form formamidine derivatives.
Reduction: It can be reduced to form formamide.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogenation using catalysts like palladium on barium sulfate or Raney nickel.
Substitution: Reactions with aniline derivatives in the presence of acid catalysts.
Major Products Formed:
Oxidation: Free (N–H) α-ketoamides.
Reduction: Formamide.
Substitution: N,N’-diphenylformamidines.
相似化合物的比较
Formamidine hydrochloride can be compared with other similar compounds, such as:
Formamidine acetate: Another derivative of formamidine used in organic synthesis.
N,N’-diphenylformamidine: A derivative used in coordination chemistry and as a protecting group for primary amines.
Uniqueness: Formamidine hydrochloride is unique due to its versatility in various chemical reactions and its wide range of applications in different fields. Its ability to act as an amino surrogate in oxidative amidation reactions sets it apart from other formamidine derivatives .
属性
IUPAC Name |
methanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2.ClH/c2-1-3;/h1H,(H3,2,3);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVVJCLUYUWBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6313-33-3 | |
| Record name | Methanimidamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6313-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6313-33-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formamidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMAMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFC3YH7YHK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Formamidine Hydrochloride in organic synthesis based on the provided research?
A1: Formamidine Hydrochloride serves as a versatile building block in organic synthesis, particularly in constructing heterocyclic compounds. For example, it plays a crucial role in synthesizing pyrimidine derivatives, including the pharmaceutical intermediate 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride, used in the production of Riociguat for treating pulmonary hypertension. [, , , ] Additionally, researchers employ Formamidine Hydrochloride to create 1,2,4-triazole motifs, as exemplified by the synthesis of the natural product Penipanoid A and its analogs. []
Q2: Can you describe a specific synthetic application of Formamidine Hydrochloride in the context of Riociguat synthesis?
A2: Formamidine Hydrochloride is a key intermediate in the synthesis of Riociguat, a drug used to treat pulmonary hypertension. One method utilizes a multi-step approach, reacting 3-iodo-1H-pyrazolo [3,4-b] pyridine with fluorobenzyl bromide, followed by reactions with zinc cyanide, sodium methoxide, ammonium chloride, acetic acid, and methanol. Finally, reacting the resulting compound with hydrogen chloride gas yields 1-(2-fluorobenzyl)-1H-pyrazolo [3,4-b] pyridin-3-formamidine hydrochloride, a crucial precursor to Riociguat. []
Q3: Are there any examples of Formamidine Hydrochloride used in green chemistry approaches?
A3: Yes, Formamidine Hydrochloride has been successfully employed in microwave-assisted synthesis of 4-(benzylidene amino)-6-phenylpyrimidine-5-carbonitrile congeners, utilizing water as a solvent. [] This method offers a more environmentally friendly alternative compared to conventional synthetic routes, reducing the dependence on harmful organic solvents.
Q4: How is Formamidine Hydrochloride used in the synthesis of α-ketoamides?
A4: Formamidine Hydrochloride acts as an amino surrogate in the iodine-catalyzed oxidative amidation of aryl methyl ketones, leading to the formation of free (N—H) α-ketoamides. [, ] This reaction presents a new approach for synthesizing these valuable compounds.
Q5: Beyond pharmaceutical applications, what other areas utilize Formamidine Hydrochloride?
A5: Formamidine Hydrochloride plays a role in agricultural pest control. Research has shown its effectiveness, particularly when mixed with avermectin, in controlling Psylla willieti, a pest affecting pear trees. [, ] This mixture exhibited synergistic effects, enhancing the control efficiency compared to individual applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


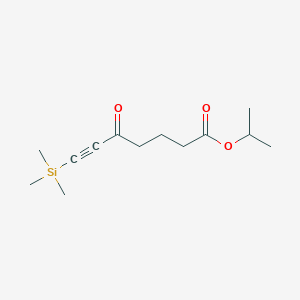
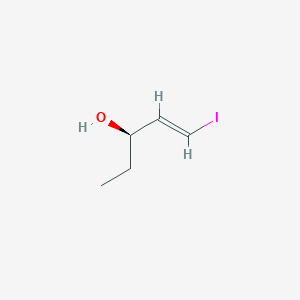
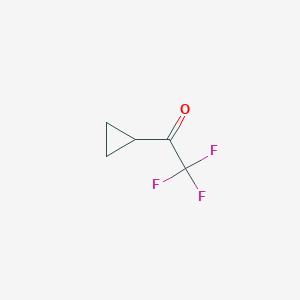
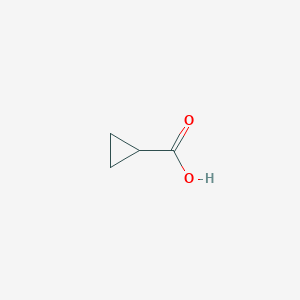
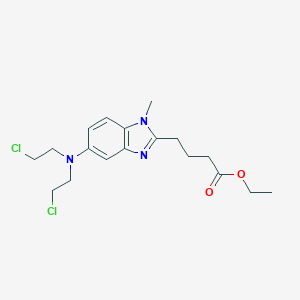
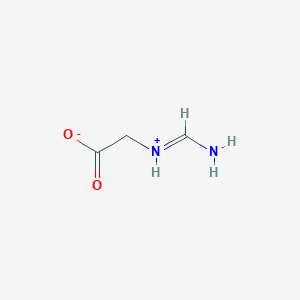
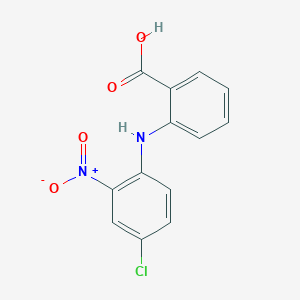
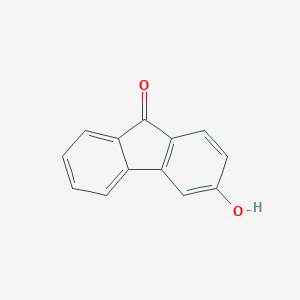
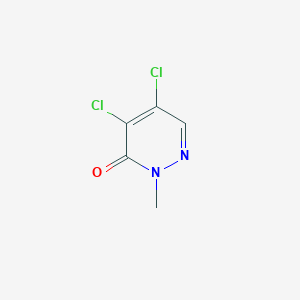

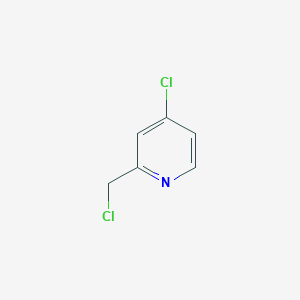
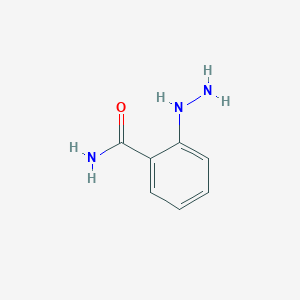
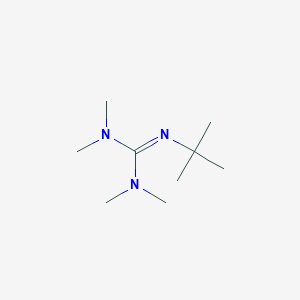
![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)
